![molecular formula C14H16N2O B14619674 1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- CAS No. 58491-40-0](/img/structure/B14619674.png)
1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- is a heterocyclic compound that belongs to the pyrroloisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrole ring fused to an isoquinoline ring, makes it an interesting subject for chemical research and pharmaceutical development.
Métodos De Preparación
The synthesis of 1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of isoquinolylhydrazones of pyruvic acid and its ethyl ester. The process includes several steps:
Nitration of Isoquinoline: Isoquinoline is nitrated under mild conditions to produce 5-nitroisoquinoline.
Reduction: The nitro group is reduced using hydrazine hydrate in the presence of Raney nickel to yield 5-aminoisoquinoline.
Diazotization and Reduction: The amino group is diazotized and then reduced with stannous chloride to form 5-isoquinolylhydrazine.
Condensation: 5-isoquinolylhydrazine is condensed with pyruvic acid or its ethyl ester to form hydrazones.
Análisis De Reacciones Químicas
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: These include the Mannich reaction, Vilsmeier reaction, and diazo coupling
Oxidation and Reduction:
Substitution Reactions: The compound can participate in various substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its potential use in treating various diseases.
Biological Research: The compound is used in biological studies to understand its effects on different biological pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids, proteins, and other biomolecules .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-f]isoquinoline: This compound has a similar structure but differs in the position of the fused rings.
1H-pyrazolo[3,4-b]quinolines: These compounds have a pyrazole ring fused to a quinoline ring, offering different chemical and biological properties.
Indole Derivatives: Indole derivatives contain a pyrrole ring fused to a benzene ring and are known for their pharmacological activities.
Propiedades
Número CAS |
58491-40-0 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(5-methyl-1,5,7,8-tetrahydropyrrolo[2,3-g]isoquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-13-7-12-3-5-15-14(12)8-11(13)4-6-16(9)10(2)17/h3,5,7-9,15H,4,6H2,1-2H3 |
Clave InChI |
DHNMPBWDIRJYOG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1C(=O)C)C=C3C(=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


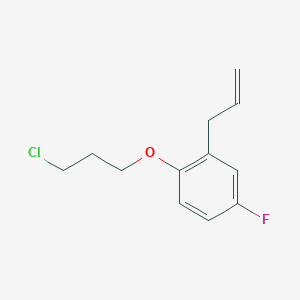


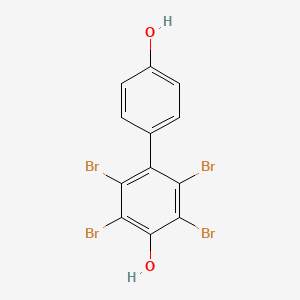
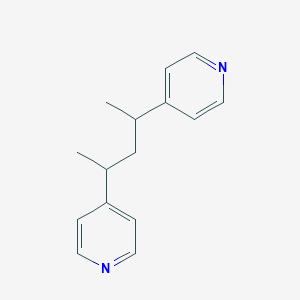
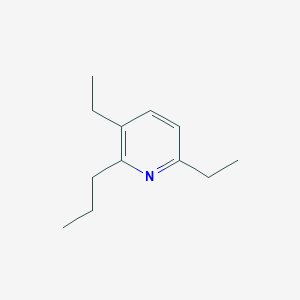
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
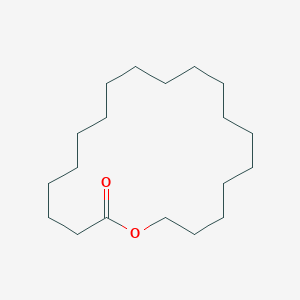

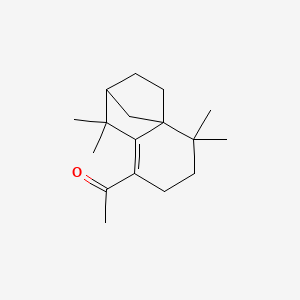
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
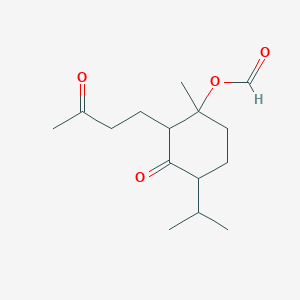
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
